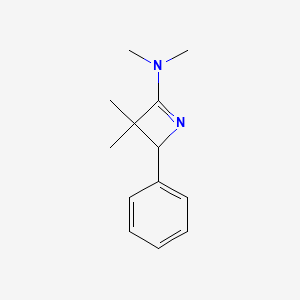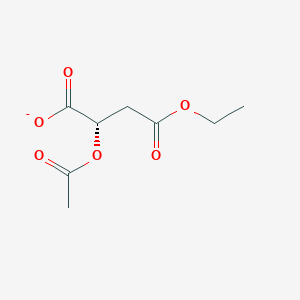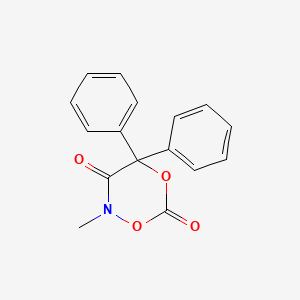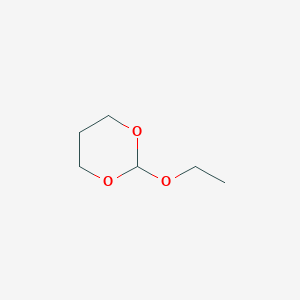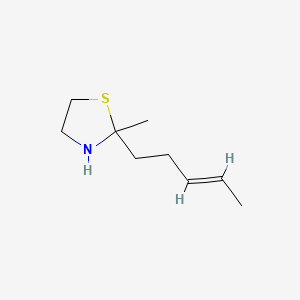
trans-2-Methyl-2-(3-pentenyl)thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2-Methyl-2-(3-pentenyl)thiazolidine: is an organic compound with the molecular formula C9H17NS . It is a member of the thiazolidine family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its unique structure, which includes a secondary amine and a sulfide group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methyl-2-(3-pentenyl)thiazolidine typically involves the reaction of a suitable thioamide with an appropriate alkene under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazolidine ring. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The process often includes purification steps such as distillation or recrystallization to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: Trans-2-Methyl-2-(3-pentenyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to other sulfur-containing heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions typically involve polar solvents and mild temperatures to facilitate the reaction.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Various sulfur-containing heterocycles.
Substitution: Substituted thiazolidines with different functional groups.
Applications De Recherche Scientifique
Trans-2-Methyl-2-(3-pentenyl)thiazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of trans-2-Methyl-2-(3-pentenyl)thiazolidine involves its interaction with various molecular targets. The compound’s sulfur and nitrogen atoms can form bonds with biological molecules, affecting their function. This interaction can lead to changes in cellular processes, such as enzyme activity or signal transduction pathways .
Comparaison Avec Des Composés Similaires
Thiazolidine: The parent compound of the thiazolidine family.
2-Methylthiazolidine: A similar compound with a methyl group at the second position.
3-Pentenylthiazolidine: A compound with a pentenyl group at the third position.
Uniqueness: Trans-2-Methyl-2-(3-pentenyl)thiazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a pentenyl group on the thiazolidine ring makes it a valuable compound for various applications .
Propriétés
Numéro CAS |
75606-57-4 |
|---|---|
Formule moléculaire |
C9H17NS |
Poids moléculaire |
171.31 g/mol |
Nom IUPAC |
2-methyl-2-[(E)-pent-3-enyl]-1,3-thiazolidine |
InChI |
InChI=1S/C9H17NS/c1-3-4-5-6-9(2)10-7-8-11-9/h3-4,10H,5-8H2,1-2H3/b4-3+ |
Clé InChI |
NUWRRQVAYLJYHI-ONEGZZNKSA-N |
SMILES isomérique |
C/C=C/CCC1(NCCS1)C |
SMILES canonique |
CC=CCCC1(NCCS1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




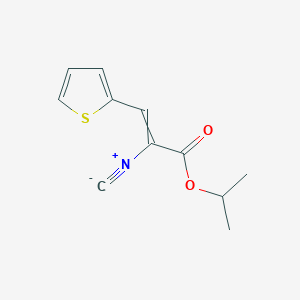
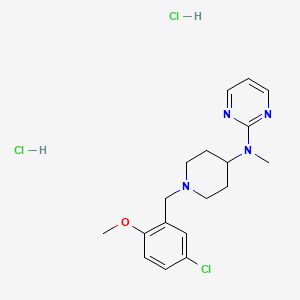
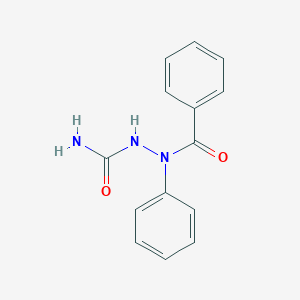
![4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate](/img/structure/B14448987.png)
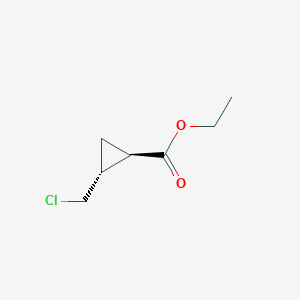
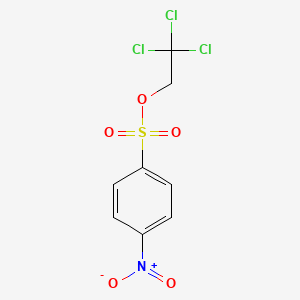
![[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B14448997.png)
